molecular formula C7H7N3 B14518692 Butane-1,1,1-tricarbonitrile CAS No. 62679-51-0

Butane-1,1,1-tricarbonitrile

Cat. No.: B14518692
CAS No.: 62679-51-0
M. Wt: 133.15 g/mol
InChI Key: ZCNNLTINCVQEHB-UHFFFAOYSA-N
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Description

Butane-1,1,1-tricarbonitrile is a nitrile-rich organic compound with three cyano (-CN) groups attached to the terminal carbon of a butane backbone. Its systematic IUPAC name, as per , is strictly defined to avoid ambiguity, with alternative names like "2,2-dicyanopentanenitrile" deemed incorrect .

Properties

CAS No.

62679-51-0

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

butane-1,1,1-tricarbonitrile

InChI

InChI=1S/C7H7N3/c1-2-3-7(4-8,5-9)6-10/h2-3H2,1H3

InChI Key

ZCNNLTINCVQEHB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,1,1-tricarbonitrile typically involves the reaction of butane derivatives with cyanide sources. One common method is the reaction of butane with hydrogen cyanide (HCN) in the presence of a catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the efficient formation of the tricarbonitrile compound.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale chemical processes. One such method involves the use of aliphatic alpha, omega-dinitriles as intermediates, which are then reacted with acrylonitrile in the presence of a strong base . This process allows for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Butane-1,1,1-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and catalysts.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of this compound .

Scientific Research Applications

Butane-1,1,1-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of butane-1,1,1-tricarbonitrile involves its interaction with various molecular targets. The cyano groups in the compound can act as electron-withdrawing groups, influencing the reactivity of the molecule. This property makes it a versatile reagent in organic synthesis, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricarbonitrile Derivatives

2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile
  • Structure: Features three cyano groups on an ethylene backbone, with a benzodioxole ring substituent ().
  • Key Differences : The aromatic benzodioxole moiety introduces π-conjugation and steric bulk, altering solubility and reactivity compared to the purely aliphatic butane-1,1,1-tricarbonitrile. Likely exhibits higher thermal stability due to aromaticity .
3-Amino-1-propene-1,1,3-tricarbonitrile
  • Structure: Contains an amino (-NH₂) group and three nitriles on a propene chain ().
  • Key Differences: The amino group enhances nucleophilicity, enabling participation in condensation or coordination chemistry, unlike the non-functionalized butane derivative. Potential applications in pharmaceuticals or agrochemicals due to dual functional groups .

Dinitriles and Other Nitrile Derivatives

Butanedinitrile (CAS 110-61-2)
  • Structure: Two cyano groups on a butane chain ().
  • Key Differences : Reduced polarity and lower boiling point compared to this compound. Dinitriles are commonly used as solvents or polymer precursors (e.g., nylon-4,6), whereas tricarbonitriles may serve as crosslinking agents .

Trisubstituted Butane Derivatives (Non-Nitrile)

1,1,1-Tris(3-indolyl)butane
  • Structure : Three indole groups attached to the terminal carbon of butane ().
  • Key Differences: Despite structural similarity in substitution pattern, the indole groups confer biological activity (e.g., antiviral, antitumor).
1,1,1-Tri-(2-methyl-4-hydroxy-5-tert-butylphenyl)-butane
  • Structure: Phenolic substituents on butane, used in UV-filter formulations ().
  • Key Differences : Polar hydroxyl groups enhance solubility in hydrophilic matrices, unlike the hydrophobic this compound. Demonstrates how substituent identity dictates application (e.g., cosmetics vs. chemical synthesis) .

Comparative Data Table

Compound CAS Number Molecular Formula Substituents Key Properties/Applications
This compound Not explicitly provided C₇H₅N₃ Three -CN groups Potential crosslinker, high polarity
2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile M278 (Molbank) C₁₂H₅N₃O₂ Benzodioxole + three -CN Aromatic stability, research use
3-Amino-1-propene-1,1,3-tricarbonitrile 868-54-2 C₆H₃N₅ Amino + three -CN Pharmaceutical intermediates
Butanedinitrile 110-61-2 C₄H₄N₂ Two -CN groups Solvent, polymer precursor
1,1,1-Tris(3-indolyl)butane Not provided C₂₈H₂₅N₃ Three indole groups Bioactive alkaloid (inactive in antimicrobial assays)

Research Findings and Implications

  • Reactivity : Tricarbonitriles like this compound are expected to undergo nucleophilic additions or cyclization reactions due to electron-deficient carbons. This contrasts with trisindole derivatives, where electrophilic aromatic substitution dominates .
  • Thermodynamics : Group additivity models () suggest that this compound’s heat of formation could be estimated from simpler nitriles, though experimental validation is lacking .

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